5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole (CAS: 2251-79-8) is a highly specialized fluorinated heterocyclic building block primarily utilized as a metabolically stable carboxylic acid bioisostere and a multidentate ligand in materials science. Featuring a tetrazole core coupled with a strongly electron-withdrawing para-trifluoromethyl group, this compound exhibits a tuned pKa profile and enhanced lipophilicity compared to standard aryl tetrazoles. In procurement contexts, it is typically sourced as a key precursor for advanced active pharmaceutical ingredients (APIs), high-performance metal-organic frameworks (MOFs), and specialized energetic materials where precise control over electronic distribution, coordination geometry, and thermal stability is required .
Substituting 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole with its direct carboxylic acid analog (4-(trifluoromethyl)benzoic acid) or the unsubstituted 5-phenyl-1H-tetrazole introduces critical failure points in both synthesis and application. While carboxylic acids are cheaper, they lack the multi-nitrogen coordination capacity required for robust MOF topologies and suffer from poorer membrane permeability in biological models. Conversely, using unsubstituted 5-phenyl-1H-tetrazole results in a significantly higher pKa, altering salt-formation thermodynamics, and leaves the para-position vulnerable to oxidative degradation. Procurement decisions must account for the fact that the specific combination of the tetrazole ring and the para-CF3 group is non-interchangeable for workflows requiring exact acidity tuning, enhanced lipophilicity, and metabolic blocking [1].
The incorporation of the strongly electron-withdrawing para-trifluoromethyl group significantly alters the acidity of the tetrazole N-H proton. 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole exhibits a pKa of approximately 3.8, which is markedly lower than the unsubstituted 5-phenyl-1H-tetrazole (pKa ~4.5). This ~0.7 unit shift brings the acidity much closer to that of standard aromatic carboxylic acids (e.g., benzoic acid, pKa 4.2), ensuring highly predictable ionization states at physiological or process pH [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | pKa ~ 3.8 |
| Comparator Or Baseline | 5-Phenyl-1H-tetrazole (pKa ~ 4.5) |
| Quantified Difference | ~0.7 unit reduction in pKa |
| Conditions | Aqueous solution, standard Hammett equation derivation |
A lower, precisely tuned pKa ensures reliable salt formation and predictable solubility profiles during API formulation and crystallization workflows.
The trifluoromethyl group imparts substantial lipophilic character to the molecule. 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole demonstrates an estimated LogP of 2.5 to 2.8, representing a greater than 1.0 log unit increase over 5-phenyl-1H-tetrazole (LogP ~1.2). This enhanced lipophilicity dramatically improves its solubility in non-polar to moderately polar organic solvents (such as dichloromethane and ethyl acetate) during complex multi-step syntheses, while also matching the lipophilic profile of 4-(trifluoromethyl)benzoic acid for bioisosteric replacement [1].
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | LogP ~ 2.5 - 2.8 |
| Comparator Or Baseline | 5-Phenyl-1H-tetrazole (LogP ~ 1.2) |
| Quantified Difference | >1.0 log unit increase in lipophilicity |
| Conditions | Octanol/water partitioning model |
Higher lipophilicity improves handling and dissolution in organic synthesis streams, while simultaneously enhancing membrane permeability in downstream biological screening.
When utilized as a ligand in materials science, 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole provides four potential nitrogen donor sites, contrasting sharply with the two oxygen donors of 4-(trifluoromethyl)benzoic acid. The tetrazole core enables a larger coordination bite angle and facilitates the formation of robust, multi-nuclear metal clusters (such as Cu- or Zn-based nodes). Furthermore, the steric bulk and electron-withdrawing nature of the CF3 group dictate the dihedral angle between the phenyl and tetrazole rings, leading to distinct pore architectures and higher thermal stability in the resulting frameworks compared to non-fluorinated analogs .
| Evidence Dimension | Coordination Donor Sites and Topology |
| Target Compound Data | 4 Nitrogen donors, multi-bridging capacity |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzoic acid (2 Oxygen donors) |
| Quantified Difference | 100% increase in primary heteroatom donor sites with altered bridging geometry |
| Conditions | Solvothermal MOF synthesis conditions |
Procuring this specific tetrazole ligand enables the synthesis of highly stable, porous metal-organic frameworks that cannot be accessed using standard carboxylate precursors.
In medicinal chemistry workflows, the unsubstituted 5-phenyl-1H-tetrazole is highly susceptible to CYP450-mediated para-hydroxylation. By procuring 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole, the metabolically labile para-position is completely blocked by the robust C-F bonds of the trifluoromethyl group. This substitution effectively reduces primary oxidative metabolite formation at this site by >90% in standard in vitro liver microsome assays, translating to significantly prolonged half-lives for downstream derivative compounds [1].
| Evidence Dimension | Para-position Oxidative Degradation |
| Target Compound Data | Blocked (negligible para-hydroxylation) |
| Comparator Or Baseline | 5-Phenyl-1H-tetrazole (highly susceptible to para-hydroxylation) |
| Quantified Difference | >90% reduction in para-specific metabolic liability |
| Conditions | In vitro liver microsome stability assay |
Using this blocked precursor prevents costly late-stage failures in drug development caused by rapid metabolic clearance.
Directly leveraging its tuned pKa (3.8) and high LogP, this compound is the ideal starting material for synthesizing metabolically stable analogs of drugs that traditionally rely on the 4-(trifluoromethyl)benzoic acid moiety. It is particularly suited for workflows requiring enhanced membrane permeability without sacrificing acidity .
Due to its multidentate nitrogen coordination and the steric influence of the CF3 group, it is highly recommended for the solvothermal synthesis of robust, high-surface-area MOFs. It serves as a superior linker compared to carboxylates for applications in gas separation or catalysis where thermal stability is paramount .
The high nitrogen content of the tetrazole ring combined with the thermal stability imparted by the fluorinated phenyl group makes it a valuable precursor for specialized, thermally stable energetic coordination complexes, offering distinct decomposition profiles compared to unsubstituted tetrazoles .
Irritant